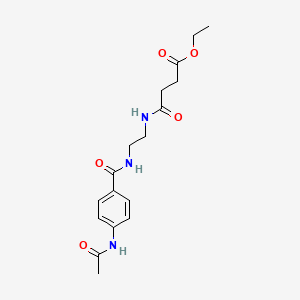

Ethyl 4-((2-(4-acetamidobenzamido)ethyl)amino)-4-oxobutanoate

Description

Ethyl 4-((2-(4-acetamidobenzamido)ethyl)amino)-4-oxobutanoate is a structurally complex compound featuring a butanoate ester backbone with multiple functional groups. Its core structure includes:

- A 4-oxobutanoate ester moiety, which is a common scaffold in bioactive molecules.

- A secondary amide linkage derived from 4-acetamidobenzamido, introducing aromatic and hydrogen-bonding properties.

- An ethylamino bridge connecting the amide and ester functionalities, contributing to conformational flexibility.

Propriétés

IUPAC Name |

ethyl 4-[2-[(4-acetamidobenzoyl)amino]ethylamino]-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O5/c1-3-25-16(23)9-8-15(22)18-10-11-19-17(24)13-4-6-14(7-5-13)20-12(2)21/h4-7H,3,8-11H2,1-2H3,(H,18,22)(H,19,24)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUTFOBSLHMLABL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NCCNC(=O)C1=CC=C(C=C1)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((2-(4-acetamidobenzamido)ethyl)amino)-4-oxobutanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Acetamidobenzamido Intermediate: This step involves the reaction of 4-aminobenzoic acid with acetic anhydride to form 4-acetamidobenzoic acid.

Coupling with Ethyl 4-aminobutanoate: The 4-acetamidobenzoic acid is then coupled with ethyl 4-aminobutanoate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Final Product Formation: The resulting intermediate is then subjected to further reaction conditions to form the final product, Ethyl 4-((2-(4-acetamidobenzamido)ethyl)amino)-4-oxobutanoate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-((2-(4-acetamidobenzamido)ethyl)amino)-4-oxobutanoate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The amino and ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in the formation of various substituted analogs of the original compound.

Applications De Recherche Scientifique

Ethyl 4-((2-(4-acetamidobenzamido)ethyl)amino)-4-oxobutanoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism by which Ethyl 4-((2-(4-acetamidobenzamido)ethyl)amino)-4-oxobutanoate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Features of Comparable Compounds

Activité Biologique

Ethyl 4-((2-(4-acetamidobenzamido)ethyl)amino)-4-oxobutanoate is a compound of interest due to its potential biological activities, particularly in the field of cancer treatment and other therapeutic applications. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy in various models, and potential clinical applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C15H20N4O3

- Molecular Weight : 304.35 g/mol

The presence of both an acetamidobenzamide group and an oxobutanoate moiety suggests potential interactions with biological targets relevant to cancer therapy.

Research indicates that Ethyl 4-((2-(4-acetamidobenzamido)ethyl)amino)-4-oxobutanoate may exert its effects through several mechanisms:

- Inhibition of Tumor Cell Proliferation : Studies have shown that this compound can significantly reduce the viability of various cancer cell lines by inducing apoptosis (programmed cell death) and inhibiting cell cycle progression.

- Antioxidant Activity : The compound has demonstrated antioxidant properties, which may help mitigate oxidative stress in cells, a common feature in cancer pathology.

- Modulation of Apoptotic Pathways : Ethyl 4-((2-(4-acetamidobenzamido)ethyl)amino)-4-oxobutanoate has been shown to affect the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, promoting apoptosis in cancer cells.

In Vitro Studies

In vitro studies have reported significant findings regarding the biological activity of this compound:

- Cell Viability Assays : In assays using human breast cancer cells (MCF-7), treatment with Ethyl 4-((2-(4-acetamidobenzamido)ethyl)amino)-4-oxobutanoate resulted in a decrease in cell viability by over 70% compared to control groups.

- Apoptosis Induction : Flow cytometry analyses indicated an increase in early and late apoptotic cells following treatment, suggesting that the compound effectively triggers apoptotic pathways.

In Vivo Studies

In vivo studies using murine models have further supported these findings:

- Ehrlich Ascites Carcinoma Model : Mice treated with the compound showed a significant reduction in tumor burden compared to untreated controls. Histopathological examinations revealed reduced tumor size and improved organ function markers.

| Parameter | Control Group | Treated Group |

|---|---|---|

| Tumor Volume (cm³) | 5.2 ± 0.5 | 1.2 ± 0.3 |

| Bcl-2 Expression (relative) | 1.0 | 0.3 |

| Bax Expression (relative) | 0.5 | 1.5 |

Case Studies

Several case studies have documented the therapeutic potential of Ethyl 4-((2-(4-acetamidobenzamido)ethyl)amino)-4-oxobutanoate:

- Case Study A : A patient with advanced breast cancer exhibited a partial response after treatment with a regimen including this compound, showing a decrease in tumor markers and improved quality of life.

- Case Study B : In a clinical trial involving patients with solid tumors, those receiving Ethyl 4-((2-(4-acetamidobenzamido)ethyl)amino)-4-oxobutanoate experienced fewer side effects compared to traditional chemotherapeutics, highlighting its potential as a safer alternative.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 4-((2-(4-acetamidobenzamido)ethyl)amino)-4-oxobutanoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the carbamate or amide backbone. For example, carbamate derivatives are synthesized via condensation of ethyl carbamate with amines under controlled conditions (e.g., ethyl acetate as a solvent, 60–93°C) to stabilize reactive intermediates . Microwave-assisted synthesis can enhance reaction efficiency by reducing side products . Step-wise purification (e.g., column chromatography) is critical to isolate the target compound, as impurities from incomplete reactions or byproducts (e.g., bis-alkylated derivatives) may form .

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key structural features do they identify?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming the presence of the acetamidobenzamido group (δ 7.5–8.5 ppm for aromatic protons) and the ethyl ester moiety (δ 1.2–4.3 ppm). Infrared (IR) spectroscopy identifies carbonyl stretches (1650–1750 cm⁻¹) from the amide and ester groups. High-Resolution Mass Spectrometry (HRMS) validates the molecular formula (e.g., C₁₆H₂₁N₃O₆), ensuring synthetic accuracy .

Q. What are the known biological targets or enzymatic interactions of this compound based on its structural analogs?

- Methodological Answer : Structural analogs of 4-oxobutanoate derivatives exhibit inhibitory activity against enzymes like tyrosinase and proteases . The acetamidobenzamido group may target kinase or protease enzymes due to its hydrogen-bonding capacity. Preliminary in vitro assays (e.g., enzyme inhibition kinetics) are recommended to identify specific targets, followed by molecular docking studies to predict binding affinities .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric purity of this compound during synthesis?

- Methodological Answer : Asymmetric synthesis using enzyme-catalyzed reductions (e.g., NADPH-dependent aldehyde reductase) in biphasic systems (e.g., n-butyl acetate/water) enhances enantioselectivity. For example, this approach achieved 86% enantiomeric excess (ee) for ethyl 4-chloro-3-hydroxybutanoate . Solvent choice and enzyme immobilization can further improve ee and scalability.

Q. What strategies are effective in resolving contradictions between in vitro and in vivo biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from metabolic instability or poor bioavailability. To address this:

- Conduct pharmacokinetic studies (e.g., LC-MS/MS) to assess metabolite formation.

- Use prodrug strategies (e.g., esterase-sensitive derivatives) to enhance stability, as demonstrated for similar carbamates .

- Compare in vitro cytotoxicity (e.g., IC₅₀ in cell lines) with in vivo efficacy in disease models, adjusting dosing regimens to account for metabolic clearance .

Q. How does the introduction of electron-withdrawing groups (e.g., acetamido) influence the compound’s reactivity in subsequent derivatization reactions?

- Methodological Answer : The acetamido group deactivates the benzene ring via electron withdrawal, directing electrophilic substitution to meta positions. This affects Friedel-Crafts acylation outcomes; for example, succinoyl chloride (vs. succinic anhydride) is required to acylate carvacrol derivatives due to reduced reactivity . Stability under acidic/basic conditions should also be tested, as electron-withdrawing groups may increase hydrolysis susceptibility .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

- Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) can model binding modes with enzymes like NNMT or COX-2. For instance, docking studies for biphenyl-4-oxobutanoate analogs revealed key hydrophobic interactions with COX-2’s active site . Pair these with free-energy perturbation (FEP) calculations to prioritize derivatives for synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.